molecular formula C16H15NO3 B11941722 4-(1-Methyl-1-nitroethyl)benzophenone CAS No. 58324-79-1

4-(1-Methyl-1-nitroethyl)benzophenone

Cat. No.: B11941722
CAS No.: 58324-79-1
M. Wt: 269.29 g/mol
InChI Key: ZPIBPFBKDWRMRR-UHFFFAOYSA-N
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Description

4-(1-Methyl-1-nitroethyl)benzophenone is an organic compound with the molecular formula C16H15NO3. It is a benzophenone derivative characterized by the presence of a nitro group and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1-nitroethyl)benzophenone typically involves the nitration of 4-methylbenzophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-nitroethyl)benzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed

    Reduction: 4-(1-Methyl-1-aminoethyl)benzophenone.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Methyl-1-nitroethyl)benzophenone is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-nitroethyl)benzophenone involves its interaction with molecular targets through its nitro and benzophenone functional groups. The nitro group can participate in redox reactions, while the benzophenone moiety can engage in various chemical interactions. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Methyl-1-nitropropyl)benzophenone: Similar structure with an additional carbon in the nitroalkyl chain.

    4-(2-Nitro-1,1,2-trimethylbutyl)benzophenone: Contains a more complex nitroalkyl chain.

    4-(Diethylamino)benzophenone: Features a diethylamino group instead of a nitro group.

Uniqueness

4-(1-Methyl-1-nitroethyl)benzophenone is unique due to its specific combination of a nitro group and a methyl group on the benzophenone core

Biological Activity

4-(1-Methyl-1-nitroethyl)benzophenone is a synthetic compound belonging to the benzophenone family, characterized by a benzophenone core structure with a nitroethyl group at the para position of one phenyl ring. This compound has garnered attention due to its potential biological activities, including interactions with biomolecules and implications in therapeutic applications.

  • Molecular Formula : C16H17N1O2
  • Molecular Weight : 271.31 g/mol
  • Structure : The compound features a carbonyl group linking two phenyl rings, alongside a nitro group attached to a methyl-substituted ethyl moiety.

This compound's biological activity is primarily attributed to its functional groups:

  • Nitro Group : Capable of undergoing reduction to form amino derivatives, which may enhance reactivity with biological targets.
  • Benzophenone Moiety : Engages in various chemical interactions, including hydrogen bonding and electrophilic interactions, influencing cellular pathways and molecular targets.

Biological Activities

Recent studies have indicated several potential biological activities of this compound:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Compounds derived from benzophenones have shown IC50 values in the low micromolar range against cancer cells, suggesting potential as anticancer agents .

Interaction with Biomolecules

The compound's interaction studies suggest reactivity with proteins and nucleic acids, which could lead to insights into its therapeutic effects or toxicological profiles. The presence of both carbonyl and nitro functional groups allows for diverse interactions within biological systems .

Study on Antiproliferative Effects

A study involving nitro-containing compounds demonstrated that similar structures could induce apoptosis in cancer cells. For instance, a library of compounds was evaluated for their effects on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell growth and inducing cell death through ROS-dependent mechanisms .

Mechanistic Insights

Further investigations have focused on the mechanism of action concerning c-Myc transcription factor inhibition, which is critical in many cancers. Compounds that stabilize c-Myc in its monomeric form prevent its dimerization with Max, thereby inhibiting transcriptional activity essential for tumor growth .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
BenzophenoneTwo phenyl rings connected by a carbonyl groupCommonly used as a UV filter; lacks nitro group
4-NitrobiphenylNitro group on biphenyl structureUsed in dye synthesis; different reactivity profile
2-Hydroxy-4-methoxybenzophenoneHydroxy and methoxy groups on benzophenone coreExhibits antioxidant properties

The uniqueness of this compound lies in its combination of a nitroalkyl substituent and a ketonic structure, which may impart distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

58324-79-1

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

[4-(2-nitropropan-2-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C16H15NO3/c1-16(2,17(19)20)14-10-8-13(9-11-14)15(18)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

ZPIBPFBKDWRMRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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